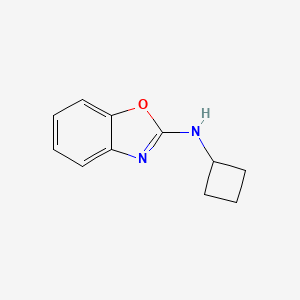

N-cyclobutyl-1,3-benzoxazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclobutyl-1,3-benzoxazol-2-amine” is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Benzoxazole and its derivatives are important in medicinal, pharmaceutical, and industrial areas due to their diverse therapeutic potential .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in several studies . For instance, one study reported the synthesis of two novel benzoxazole-based series, namely 2-phenyl benzoxazole sulfonamide and 2-piperidine-benzoxazole sulfonamides . Another study described the synthesis of a new series of cyclic amine containing benzoxazole and benzoxazolone derivatives .Molecular Structure Analysis

The molecular structure of “this compound” contains several bonds, including non-H bonds, multiple bonds, rotatable bonds, double bonds, aromatic bonds, and a four-membered ring .Chemical Reactions Analysis

Benzoxazole derivatives, including “this compound”, can act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Mecanismo De Acción

Target of Action

N-cyclobutyl-1,3-benzoxazol-2-amine is a benzoxazole derivative . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

Benzoxazole derivatives have been reported to inhibit the inha enzyme, which is involved in the biosynthesis of mycolic acids, a key factor for the survival and pathogenesis of mycobacterium tuberculosis .

Result of Action

Benzoxazole derivatives have been reported to exhibit antimycobacterial activity against mycobacterium tuberculosis h37rv strain .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-cyclobutyl-1,3-benzoxazol-2-amine has a number of advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, this compound has a number of limitations for use in laboratory experiments. It is a highly reactive compound and can be easily degraded by light and heat. In addition, the effects of this compound on cellular processes can be difficult to measure and can vary greatly depending on the experimental conditions.

Direcciones Futuras

There are a number of potential future directions for the use of N-cyclobutyl-1,3-benzoxazol-2-amine in scientific research. One potential direction is to further explore its effects on cellular processes, such as its effects on enzyme activity, gene expression, and signaling pathways. In addition, this compound could be used to study the effects of various compounds on biological systems, such as the effects of drugs on the brain or the effects of environmental toxins on the immune system. Finally, this compound could be used to develop new drugs or treatments for a variety of diseases, such as cancer or neurological disorders.

Métodos De Síntesis

N-cyclobutyl-1,3-benzoxazol-2-amine can be synthesized through a number of different methods. One of the most common methods is the reaction of 1,3-dibromobenzene with cyclobutanol in the presence of a base, such as potassium carbonate. This reaction produces a cyclobutyl-1,3-dibromobenzene intermediate, which can then be reacted with ammonia to give the desired product. Other methods, such as the reaction of 1,3-dichlorobenzene with cyclobutanol, can also be used to synthesize this compound.

Aplicaciones Científicas De Investigación

N-cyclobutyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as dyes and pharmaceuticals. In addition, this compound has been used as a reagent in biochemical and physiological studies. It has been used to study the mechanism of action of various enzymes, as well as to study the effects of various compounds on cellular processes.

Análisis Bioquímico

Biochemical Properties

N-cyclobutyl-1,3-benzoxazol-2-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the inhA enzyme, which is involved in the growth of Mycobacterium tuberculosis . The nature of these interactions is likely due to the specific structural features of this compound, which allow it to bind to the active sites of these enzymes and proteins .

Cellular Effects

The effects of this compound on cells are largely dependent on the specific cellular processes it influences. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis, suggesting that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound inhibits the inhA enzyme by binding to its active site, thereby preventing the enzyme from carrying out its normal function .

Propiedades

IUPAC Name |

N-cyclobutyl-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-7-10-9(6-1)13-11(14-10)12-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHKQXTXBDIBTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6497613.png)

![3-(2-chlorophenyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6497615.png)

![2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497620.png)

![2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B6497622.png)

![N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6497626.png)

![2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B6497628.png)

![2,6-difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497635.png)

![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B6497647.png)

![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B6497654.png)

![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6497659.png)

![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6497673.png)

![N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497679.png)

![2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497693.png)

![2-(2-fluorophenoxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497698.png)